
GI 181771
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von GI-181771X umfasst mehrere Schritte, darunter die Bildung einer Benzodiazepin-Grundstruktur. Die wichtigsten Schritte sind:
Bildung des Benzodiazepin-Kerns: Dies beinhaltet die Reaktion eines Benzolrings mit Diazepin, einem ungesättigten, siebengliedrigen Heterocyclus mit zwei Stickstoffatomen anstelle von zwei Kohlenstoffatomen.
Funktionalisierung: Der Benzodiazepin-Kern wird weiter mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erhalten.
Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Benzodiazepin-Kerns mit Benzoesäurederivaten, um das vollständige GI-181771X-Molekül zu bilden.
Industrielle Produktionsmethoden für GI-181771X würden wahrscheinlich die Optimierung dieser Syntheseschritte umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die Massenproduktion zu erreichen.
Chemische Reaktionsanalyse
GI-181771X durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Phenyl- und Isopropylgruppen.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, die im Benzodiazepin-Kern vorhanden sind.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Analyse Chemischer Reaktionen
GI-181771X undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Obesity Treatment
- Clinical Trials : A notable study involving 701 obese patients assessed the efficacy of GI 181771 in promoting weight loss over a 24-week period. Despite initial hypotheses suggesting that the compound would reduce body weight through increased satiety, results indicated no significant weight loss compared to the placebo group. Gastrointestinal side effects were more prevalent among those taking this compound than those receiving placebo treatment .
- Gastric Emptying Effects : Another study evaluated the impact of various doses of this compound on gastric emptying and postprandial symptoms. The findings revealed that the compound significantly delayed gastric emptying of solids and increased fasting gastric volumes without adversely affecting postprandial symptoms . This suggests that while this compound may influence digestive processes, its efficacy as a weight-loss agent remains inconclusive.
Cancer Therapy
- Anticancer Properties : Research indicates that this compound may possess anticancer properties, particularly in epithelial cancers. The compound's ability to activate cholecystokinin receptors is believed to influence cellular signaling pathways related to cancer cell proliferation. However, more extensive studies are necessary to fully elucidate its therapeutic potential in oncology .
Comparative Analysis with Other Compounds
To understand the unique position of this compound within therapeutic applications, it is essential to compare it with other compounds acting on similar biological pathways:
Compound Name | Class | Primary Use | Unique Features |
---|---|---|---|
Rimonabant | Cannabinoid antagonist | Obesity treatment | First cannabinoid receptor antagonist |
Liraglutide | GLP-1 receptor agonist | Diabetes management | Enhances insulin secretion |
Pramlintide | Amylin analog | Diabetes management | Slows gastric emptying |
Exenatide | GLP-1 receptor agonist | Diabetes management | Mimics incretin hormone |
This compound | Cholecystokinin receptor agonist | Obesity treatment | Potential anticancer activity |
Table: Summary of Clinical Trials Involving this compound
Study Reference | Population Size | Duration (weeks) | Key Findings |
---|---|---|---|
701 | 24 | No significant weight loss; increased gastrointestinal side effects | |
61 | N/A | Delayed gastric emptying; increased fasting gastric volumes |
Case Study: Impact on Gastric Function
A randomized controlled trial evaluated the effects of this compound on gastric emptying and postprandial symptoms in healthy participants. The study found that administration of a specific dose significantly delayed gastric emptying without altering postprandial symptoms like nausea or fullness . This highlights the compound's potential utility in managing digestive disorders.
Wirkmechanismus
GI-181771X exerts its effects by acting as an agonist for the cholecystokinin 1 receptor. This receptor is involved in regulating food intake and gastric functions. By binding to and activating this receptor, GI-181771X can modulate signaling pathways that control these physiological processes . The molecular targets and pathways involved include the cholecystokinin 1 receptor and downstream signaling molecules such as G-proteins and second messengers .
Vergleich Mit ähnlichen Verbindungen
GI-181771X ist im Vergleich zu anderen Benzodiazepinen durch seine spezifische Agonistenaktivität am Cholecystokinin-1-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:
Cholecystokinin-1-Rezeptor-Agonisten: Andere Verbindungen in dieser Kategorie sind Dexloxiglumid und Spiroglumid, die ebenfalls das Cholecystokinin-1-Rezeptor anvisieren, aber unterschiedliche pharmakologische Profile aufweisen können.
GI-181771X zeichnet sich durch sein spezifisches Rezeptorziel und seine potenziellen therapeutischen Anwendungen bei Fettleibigkeit und Stoffwechselstörungen aus .
Biologische Aktivität
GI 181771, also known as GI181771X, is a small molecule ligand that acts as a type 1 cholecystokinin (CCK) receptor agonist and a type 2 CCK receptor antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal and central nervous system disorders. This article explores the biological activity of this compound, including its mechanism of action, binding characteristics, and relevant case studies.
This compound selectively interacts with CCK receptors, which are involved in various physiological processes such as digestion, satiety, and pain modulation. The compound's dual action—agonism at CCK1 receptors and antagonism at CCK2 receptors—suggests a complex role in regulating gastrointestinal functions and potentially influencing neurobehavioral outcomes.
Binding Affinity and Activity
Research has demonstrated that this compound binds to CCK receptors with distinct affinities. The binding studies utilize radioiodinated ligands to characterize this interaction. The following table summarizes the binding affinity and biological activity of this compound:
Receptor Type | Binding Affinity (Ki) | Biological Activity |
---|---|---|
CCK1R | Low nanomolar range | Agonist |
CCK2R | High nanomolar range | Antagonist |
The binding affinity indicates that this compound exhibits a stronger interaction with the CCK1 receptor compared to the CCK2 receptor, aligning with its role as an agonist for the former and antagonist for the latter .
In Vitro Studies
In vitro assays have been conducted to assess the intracellular calcium mobilization induced by this compound in cells expressing wild-type CCK receptors. These studies provide insights into the compound's efficacy in stimulating receptor activity:
- Calcium Assays : The compound effectively increased intracellular calcium levels in response to receptor activation, confirming its agonistic properties at CCK1 receptors.
- Mutagenesis Studies : Further mutagenesis experiments indicated that specific amino acid residues within the receptor's binding pocket are crucial for the ligand's action, highlighting the importance of receptor structure in drug design .
Eigenschaften
CAS-Nummer |
305366-98-7 |
---|---|
Molekularformel |
C34H31N5O6 |
Molekulargewicht |
605.6 g/mol |
IUPAC-Name |
3-[[(3S)-2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C34H31N5O6/c1-22(2)38(25-14-5-3-6-15-25)29(40)21-37-27-18-9-10-19-28(27)39(26-16-7-4-8-17-26)32(42)30(31(37)41)36-34(45)35-24-13-11-12-23(20-24)33(43)44/h3-20,22,30H,21H2,1-2H3,(H,43,44)(H2,35,36,45)/t30-/m0/s1 |
InChI-Schlüssel |
CABBMMXFOOZVMS-PMERELPUSA-N |
SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
Isomerische SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)[C@H](C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GI-181771X; GI181771X; GI 181771X; GSKI 181771X; GSKI-181771X; GSKI181771X. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.